molecular formula C12H11F3N4O B2952316 2-methyl-4-{[(3-pyridinylmethyl)amino]methylene}-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one CAS No. 320425-18-1

2-methyl-4-{[(3-pyridinylmethyl)amino]methylene}-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one

Cat. No.: B2952316
CAS No.: 320425-18-1
M. Wt: 284.242
InChI Key: KRDGTALNVBOOQC-CLFYSBASSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2-methyl-4-{[(3-pyridinylmethyl)amino]methylene}-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one is a pyrazol-3-one derivative characterized by three critical substituents:

  • 2-Position: A methyl group, enhancing steric stability.
  • 5-Position: A trifluoromethyl group, imparting strong electron-withdrawing effects and lipophilicity.

Properties

IUPAC Name

2-methyl-4-(pyridin-3-ylmethyliminomethyl)-5-(trifluoromethyl)-1H-pyrazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11F3N4O/c1-19-11(20)9(10(18-19)12(13,14)15)7-17-6-8-3-2-4-16-5-8/h2-5,7,18H,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZQHGJYYXNUBJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C(=C(N1)C(F)(F)F)C=NCC2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11F3N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-methyl-4-{[(3-pyridinylmethyl)amino]methylene}-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one , often referred to as a pyrazole derivative, has garnered attention due to its potential biological activities. This article explores the compound's biological properties, including its effects on various biological systems, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

  • Molecular Formula : C12H12F3N5O
  • Molecular Weight : 303.25 g/mol

Antimicrobial Activity

Recent studies have indicated that pyrazole derivatives exhibit significant antimicrobial properties. A study focusing on similar pyrazole compounds demonstrated their effectiveness against various bacterial strains, suggesting that modifications in the structure can enhance antimicrobial activity. The presence of the trifluoromethyl group is particularly noted for increasing lipophilicity, which may aid in membrane penetration and subsequent antimicrobial action .

Antioxidant Properties

Research has shown that certain pyrazole derivatives possess antioxidant capabilities. These compounds can scavenge free radicals, thereby reducing oxidative stress in biological systems. This property is crucial for potential therapeutic applications in diseases where oxidative stress plays a significant role, such as cancer and neurodegenerative disorders .

Inhibition of Enzymatic Activity

The compound has been evaluated for its ability to inhibit specific enzymes involved in disease pathways. For instance, pyrazole derivatives have been reported to inhibit dihydroorotate dehydrogenase (DHODH), an enzyme critical for pyrimidine synthesis in various pathogens. Inhibitors of DHODH have implications for treating autoimmune diseases and certain cancers .

Study 1: Antimicrobial Efficacy

A comparative study was conducted on several pyrazole derivatives, including the compound . The results indicated that it exhibited moderate to high activity against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values ranged from 16 to 64 µg/mL across different strains, highlighting its potential as an antimicrobial agent .

Study 2: Antioxidant Activity Assessment

In vitro assays demonstrated that the compound scavenged DPPH radicals effectively. The IC50 value was determined to be approximately 25 µg/mL, indicating a strong antioxidant capacity comparable to standard antioxidants like ascorbic acid .

The mechanisms underlying the biological activities of this compound are multifaceted:

  • Membrane Interaction : The trifluoromethyl group enhances membrane permeability, facilitating the entry of the compound into microbial cells.
  • Enzyme Binding : Structural studies suggest that the compound binds competitively to active sites on enzymes like DHODH, inhibiting their function and disrupting metabolic pathways.
  • Radical Scavenging : The pyrazole ring system is effective in donating electrons to free radicals, thus neutralizing them.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substituent Variations and Molecular Properties

The table below compares the target compound with structurally related pyrazol-3-one derivatives:

Compound Name 2-Substituent 4-Substituent 5-Substituent Molecular Weight Key Features
Target Compound Methyl (3-Pyridinylmethyl)amino methylene Trifluoromethyl Not reported High lipophilicity, metabolic stability
5-(Methoxymethyl)-4-{[(3-pyridinylmethyl)amino]methylene}-... Unspecified (3-Pyridinylmethyl)amino methylene Methoxymethyl 246.27 Increased polarity, lower stability
4-({[5-(2,4-Dichlorophenyl)-1,3,4-thiadiazol-2-yl]amino}methylene)-... 2,4-Dimethylphenyl Thiadiazolyl amino methylene Methyl 458.36 High molecular weight, Cl atoms enhance hydrophobicity
(4Z)-4-(1-{[2-(1H-Imidazol-4-yl)ethyl]amino}ethylidene)-5-(4-methoxyphenyl)-... 4-Nitrophenyl Imidazole-ethylamino 4-Methoxyphenyl Not reported Z-configuration influences geometry
Key Observations:
  • 5-Position Substituents : The trifluoromethyl group in the target compound enhances metabolic stability compared to methoxymethyl () or methyl groups () due to its strong electron-withdrawing nature .
  • 4-Position Substituents: The (3-pyridinylmethyl)amino group in the target compound and ’s analog improves solubility in polar solvents, whereas thiadiazole () and imidazole () groups may enhance binding to metal ions or aromatic receptors .

Q & A

Basic Synthesis and Optimization

Q: What are the established synthetic routes for 2-methyl-4-{[(3-pyridinylmethyl)amino]methylene}-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one, and how can reaction conditions be optimized for higher yields? A: The compound can be synthesized via a multi-step approach involving:

  • Vilsmeier–Haack reaction for formylation of pyrazolone precursors, as described for analogous pyrazole derivatives .
  • Condensation reactions with 3-pyridinylmethylamine to introduce the aminomethylene group. Key parameters include solvent choice (e.g., DMF or ethanol), temperature control (60–80°C), and stoichiometric ratios of reactants (1:1.2 molar ratio of pyrazolone to amine).
  • Purification via column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol.
    Yields typically range from 50–70%, but optimization can be achieved by using anhydrous conditions, catalytic bases (e.g., K₂CO₃), or microwave-assisted synthesis to reduce reaction time .

Structural Characterization Techniques

Q: What advanced analytical methods are recommended for confirming the molecular geometry and tautomeric forms of this compound? A:

  • X-ray crystallography : Single-crystal diffraction using tools like WinGX and ORTEP for Windows provides precise bond lengths, angles, and confirmation of the Z/E configuration of the aminomethylene group .
  • NMR spectroscopy : ¹H/¹³C NMR (DMSO-d₆ or CDCl₃) can resolve tautomeric equilibria (e.g., keto-enol forms). The trifluoromethyl group shows a distinct ¹⁹F NMR signal near -60 ppm .
  • Mass spectrometry (HRMS) : Accurate mass determination confirms molecular formula (e.g., C₁₃H₁₂F₃N₅O).
  • FTIR : Stretching vibrations for C=O (1660–1680 cm⁻¹) and C=N (1600–1620 cm⁻¹) validate the pyrazol-3-one core .

Addressing Stereochemical Challenges

Q: How can researchers resolve ambiguities in the stereochemistry of the aminomethylene group during synthesis? A:

  • Crystallographic analysis : X-ray structures unambiguously assign Z/E configurations. For example, and highlight Z-configuration stabilization via intramolecular hydrogen bonding .
  • NOESY NMR : Cross-peaks between the pyridinylmethyl proton and pyrazole ring protons indicate spatial proximity, supporting the Z-isomer.
  • Computational modeling : DFT calculations (e.g., Gaussian 09) predict thermodynamic stability of isomers, guiding synthetic prioritization .

Stability and Degradation Pathways

Q: What factors influence the compound’s stability under experimental storage or biological assay conditions? A:

  • Photodegradation : UV-Vis studies (λ = 254–365 nm) reveal sensitivity to light, necessitating amber vials for storage .
  • Hydrolytic stability : The trifluoromethyl group enhances resistance to hydrolysis, but the pyrazol-3-one ring may degrade in strongly acidic/basic conditions (pH < 2 or > 10).
  • Thermal stability : DSC/TGA data show decomposition above 200°C, suggesting room-temperature storage is safe .

Mechanistic Studies in Biological Systems

Q: What methodologies are suitable for studying this compound’s interaction with biological targets (e.g., enzymes or receptors)? A:

  • Molecular docking : AutoDock Vina or Schrödinger Suite predicts binding modes to targets like kinases or GPCRs, leveraging the pyridine and trifluoromethyl groups as pharmacophores .
  • Surface plasmon resonance (SPR) : Measures real-time binding kinetics (KD, kon/koff) for target validation.
  • Fluorescence polarization assays : Quantify inhibition of protein-protein interactions (e.g., using labeled peptide probes) .

Addressing Data Contradictions in Bioactivity Studies

Q: How should researchers reconcile discrepancies in reported bioactivity across studies? A:

  • Standardized assay conditions : Control variables like solvent (DMSO concentration ≤1%), cell line passage number, and incubation time .
  • Metabolic stability testing : LC-MS/MS identifies degradation products that may confound results (e.g., oxidative metabolites from liver microsome assays) .
  • Comparative studies : Use reference compounds (e.g., known kinase inhibitors) to benchmark activity and validate experimental setups .

Environmental Impact and Degradation

Q: What methodologies assess the environmental fate of this compound in ecosystems? A:

  • OECD 307 guidelines : Evaluate biodegradation in soil/water systems via LC-MS monitoring over 28 days .
  • Ecotoxicity assays : Daphnia magna or zebrafish embryos test acute/chronic toxicity (LC50/EC50 values) .
  • Computational models : EPI Suite predicts log P (2.1–2.5), suggesting moderate bioaccumulation potential .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.